5-Tert-butyl-1,3,4-oxadiazole-2-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. 5-Tert-butyl-1,3,4-oxadiazole-2-carboxylic acid belongs to this class. The core of this molecule is the oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms. hyphadiscovery.com Oxadiazoles are derived from furan (B31954) by replacing two methane (B114726) (=CH-) groups with two pyridine-type nitrogen (=N=) atoms. hyphadiscovery.comnih.gov
There are four isomers of oxadiazole, distinguished by the positions of the nitrogen atoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). hyphadiscovery.comsigmaaldrich.com Among these, the 1,3,4-oxadiazole isomer is a particularly stable and widely exploited scaffold in the development of new chemical entities, especially within pharmaceutical chemistry. hyphadiscovery.com The presence of this specific ring system places this compound within a well-studied family of heterocyclic compounds known for their diverse chemical reactivity and biological relevance. sigmaaldrich.com
Significance of the 1,3,4-Oxadiazole Core in Chemical Synthesis and Molecular Design
The 1,3,4-oxadiazole ring is a privileged scaffold in modern molecular design and is considered a structural subunit of immense significance for the development of new drug candidates. nih.gov Its prominence stems from several key characteristics that chemists leverage in the design of new functional molecules.
Bioisosteric Replacement: A primary role of the 1,3,4-oxadiazole core is its function as a bioisostere for carboxylic acids, esters, and amides. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. By replacing an amide or ester group with a 1,3,4-oxadiazole ring, medicinal chemists can often improve a compound's pharmacokinetic profile. novartis.com This substitution can lead to enhanced metabolic stability, increased polarity, and a better ability to form hydrogen bonds, all of which are desirable properties in drug candidates. novartis.comresearchgate.net
Pharmacological Activity: The 1,3,4-oxadiazole nucleus is a component of numerous compounds that exhibit a wide spectrum of biological activities. wikipedia.org Derivatives have been extensively studied and have shown potential as:
Antimicrobial and Antifungal agents hyphadiscovery.comnih.gov
Antiviral agents (including in HIV therapy) sigmaaldrich.com
Anti-inflammatory and Analgesic agents sigmaaldrich.com
Anticancer agents sigmaaldrich.comnih.gov
Antitubercular agents nih.gov
The following table summarizes the diverse pharmacological activities associated with compounds containing the 1,3,4-oxadiazole core.
| Pharmacological Activity | References |
| Antimicrobial / Antibacterial | hyphadiscovery.com, nih.gov, sigmaaldrich.com |
| Antifungal | hyphadiscovery.com, nih.gov, sigmaaldrich.com |
| Antiviral | nih.gov, sigmaaldrich.com |
| Anti-inflammatory | nih.gov, nih.gov, sigmaaldrich.com |
| Analgesic | nih.gov, nih.gov, sigmaaldrich.com |
| Anticancer / Antitumor | nih.gov, hyphadiscovery.com, wikipedia.org, sigmaaldrich.com |
| Antioxidant | nih.gov, wikipedia.org |
| Anticonvulsant | hyphadiscovery.com, nih.gov |
| Antihypertensive | nih.gov, sigmaaldrich.com |
This table is illustrative of the broad activities reported for various 1,3,4-oxadiazole derivatives and is not exhaustive.
Synthetic Accessibility: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly begins with readily available starting materials like carboxylic acids and acid hydrazides. hyphadiscovery.com These precursors undergo dehydrative cyclization reactions to form the stable oxadiazole ring, making this scaffold synthetically accessible for further derivatization and study. researchgate.net
Specific Research Focus and Scope for this compound
While the 1,3,4-oxadiazole core is a subject of extensive research, the specific compound this compound is not widely reported in published scientific literature. Its research focus and scope can therefore be inferred from the distinct properties of its constituent functional groups: the 1,3,4-oxadiazole-2-carboxylic acid unit and the 5-tert-butyl group.
The carboxylic acid at the 2-position serves as a versatile synthetic handle. For instance, the related compound 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is a key intermediate in the synthesis of the HIV integrase inhibitor Raltegravir. This suggests that the carboxylic acid moiety on the oxadiazole ring is valuable for creating more complex molecules, such as amides, by reacting it with various amines.
The tert-butyl group is a common motif in medicinal chemistry used to impart specific properties to a molecule. nih.gov Its primary roles include:
Steric Bulk: The large, sterically demanding nature of the tert-butyl group can be used to provide a steric shield, which can increase the kinetic stability of a compound. researchgate.netacs.org It can also be used to probe the size and shape of biological targets like enzyme active sites, potentially enhancing the selectivity of a drug. hyphadiscovery.com
Lipophilicity: The tert-butyl group is hydrophobic and increases the lipophilicity of a molecule. researchgate.netnih.gov This property is crucial as it can influence a compound's absorption, distribution through biological membranes, and binding to protein targets. nih.gov
Metabolic Stability: While the tert-butyl group can act as a steric shield to protect other parts of a molecule from metabolism, the group itself can be susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov
Given these characteristics, the research scope for this compound would likely focus on its use as a specialized building block in organic synthesis. Researchers could utilize this compound to synthesize a library of new chemical entities where the bulky tert-butyl group provides a specific steric and lipophilic profile, and the carboxylic acid allows for conjugation to other molecules of interest. The primary research application would be in discovery chemistry, particularly for developing new therapeutic agents where the combination of a bioisosteric oxadiazole core and a bulky, lipophilic substituent is desired to achieve a specific biological effect.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-9-8-4(12-6)5(10)11/h1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICHIVOHAVLORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201824 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-14-6 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 5 Tert Butyl 1,3,4 Oxadiazole 2 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the oxadiazole ring is the primary site of chemical reactivity, allowing for conventional transformations such as the formation of esters, amides, and acid hydrazides, as well as decarboxylation under specific conditions.
The carboxylic acid functionality of 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid can be readily converted into esters and amides through standard synthetic protocols. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability. nih.gov
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions, a process known as Fischer esterification. Alternatively, milder conditions can be employed, such as using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (DMAP), which is particularly useful for reactions with sterically hindered alcohols like tert-butyl alcohol. berkeley.eduresearchgate.net For instance, the reaction with methanol would yield methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common methods include the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. Another widely used approach involves peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or EDC, which facilitate amide bond formation under mild conditions with high yields. berkeley.edunih.gov These methods allow for the introduction of a diverse range of functional groups into the final molecule. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 (Acid) | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol (CH₃OH) | Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate | Esterification |
| This compound | Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-5-tert-butyl-1,3,4-oxadiazole-2-carboxamide | Amidation |
| This compound | Aniline (C₆H₅NH₂) | N-phenyl-5-tert-butyl-1,3,4-oxadiazole-2-carboxamide | Amidation |
A significant derivatization of this compound is its conversion to the corresponding acid hydrazide, 5-tert-butyl-1,3,4-oxadiazole-2-carbohydrazide. Acid hydrazides are stable intermediates and valuable precursors for the synthesis of various heterocyclic compounds, including other 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govmdpi.com
The synthesis is typically carried out by first converting the carboxylic acid to its methyl or ethyl ester, as described in the previous section. The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. connectjournals.comasianpubs.org The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the carbohydrazide. This two-step procedure is a common and efficient method for preparing acyl hydrazides from carboxylic acids. nih.govasianpubs.org These hydrazide derivatives are key building blocks in the development of new compounds with potential pharmacological activities. nih.gov
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, leading to the formation of 2-tert-butyl-1,3,4-oxadiazole.
The decarboxylation of heteroaromatic carboxylic acids is often facilitated by acidic conditions. Studies on the analogous compound, 5-amino-1,3,4-oxadiazole-2-carboxylic acid, have shown that the reaction rate is dependent on proton activity. rsc.org The proposed mechanism involves a "decarboxyprotonation" process. In this mechanism, the substrate is first protonated, which facilitates the cleavage of the carbon-carbon bond between the oxadiazole ring and the carboxyl group. The reaction proceeds through a zwitterionic intermediate, which then loses carbon dioxide to form the final product. The rate of this reaction can be measured across a range of pH values to determine the influence of proton concentration on the stability of the molecule. rsc.org
The electronic nature of the 1,3,4-oxadiazole (B1194373) ring plays a crucial role in the decarboxylation process. The oxadiazole ring is considered electron-deficient and possesses aromatic character, which helps to stabilize the negative charge that develops on the ring carbon atom as the C-COOH bond breaks. This stabilization of the carbanionic intermediate is a key factor in facilitating the elimination of CO₂. The resonance structures of the oxadiazole ring can delocalize the charge, lowering the activation energy required for the reaction to occur. Therefore, the inherent electronic properties and resonance stability of the 1,3,4-oxadiazole system are significant contributors to the feasibility of the decarboxylation pathway. rsc.org
Decarboxylation Pathways
Modifications and Reactions Involving the Tert-butyl Group
The tert-butyl group attached to the 5-position of the oxadiazole ring is generally considered chemically inert and highly stable. Due to the absence of alpha-protons and significant steric hindrance, it does not typically participate in reactions under standard synthetic conditions. Its primary role is to exert steric and electronic effects on the molecule.
The bulky nature of the tert-butyl group can sterically hinder reactions at adjacent positions on the oxadiazole ring. Electronically, it acts as a weak electron-donating group through induction, which can subtly influence the reactivity of the oxadiazole ring system. However, direct chemical modification of the tert-butyl group itself, such as through oxidation or substitution, is synthetically challenging and generally not a feasible pathway for derivatization without employing harsh conditions that would likely degrade the heterocyclic core. In the synthesis of related compounds, tert-butyl groups are incorporated from the start using precursors like 1-(tert-butyl)-4-iodobenzene, and they remain unchanged throughout subsequent reaction steps. nih.gov
Oxidative Transformations: Hydroxylation Pathways
The oxidative metabolism of compounds containing the 5-tert-butyl-1,3,4-oxadiazole moiety has been investigated, revealing hydroxylation as a significant transformation pathway. In vitro studies on LC15-0133, a dipeptidyl peptidase-4 inhibitor that features the 5-tert-butyl-1,3,4-oxadiazole core, demonstrated that incubation with rat liver microsomes leads to several metabolites. nih.gov The primary metabolic reactions observed were hydroxylation and carbonyl reduction. nih.gov This suggests that the tert-butyl group, while generally stable, can be a site for oxidative modification by enzymatic systems like cytochrome P-450.
C-Demethylation Reactions
A notable transformation observed in the metabolic studies of a 5-tert-butyl-1,3,4-oxadiazole derivative is C-demethylation. nih.gov During the in vitro incubation of the compound LC15-0133 with rat liver microsomes, a C-demethylated metabolite was identified. nih.gov Further investigation revealed that this metabolite was not the direct result of an enzymatic C-H activation. Instead, it was generated through a nonenzymatic decarboxylation of an intermediate carboxyl metabolite. nih.gov This decarboxylation is theorized to be facilitated by the resonance stabilization provided by the electron-deficient 1,3,4-oxadiazole ring attached to the tert-butyl group. nih.gov
Reactions of the 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring is an electron-deficient heterocycle, which profoundly influences its reactivity. chemicalbook.comglobalresearchonline.net This deficiency is due to the presence of two electronegative, pyridine-type nitrogen atoms, which reduces the ring's aromaticity compared to furan (B31954) and makes it behave more like a conjugated diene. globalresearchonline.net
Cycloaddition Reactions and Annulation Strategies
The 1,3,4-oxadiazole ring system participates in characteristic cycloaddition reactions, most notably a tandem Diels-Alder/1,3-dipolar cycloaddition cascade. nih.govacs.org This reaction is typically initiated by an inverse electron demand Diels-Alder reaction between the electron-deficient oxadiazole and an electron-rich or strained olefin (dienophile). nih.govacs.org This initial [4+2] cycloaddition is followed by the loss of a molecule of nitrogen (N₂) to generate a highly reactive carbonyl ylide intermediate. nih.govacs.org This 1,3-dipole then undergoes a subsequent intramolecular or intermolecular [3+2] cycloaddition with a suitable dipolarophile, leading to the formation of complex polycyclic systems. nih.govacs.orgwikipedia.org The efficiency of the initial Diels-Alder step is enhanced by electron-withdrawing substituents on the oxadiazole ring. nih.gov
| Reaction Type | Key Intermediate | Overall Transformation | Governing Principle |
| Tandem Cycloaddition | Carbonyl Ylide | [4+2] Diels-Alder followed by [3+2] Cycloaddition | Inverse Electron Demand |
Aromatic Substitution Reactions of the Oxadiazole Core
The electron-deficient nature of the 1,3,4-oxadiazole ring makes electrophilic aromatic substitution at the C-2 and C-5 positions exceptionally difficult. chemicalbook.comglobalresearchonline.net The two pyridine-like nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. chemicalbook.comglobalresearchonline.net Consequently, electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom, especially if the ring is substituted with electron-releasing groups. globalresearchonline.net
Conversely, nucleophilic substitution reactions are generally uncommon but can be achieved on oxadiazole rings bearing a suitable leaving group, such as a halogen. globalresearchonline.net However, the ring is often susceptible to cleavage under nucleophilic conditions. chemicalbook.com
Derivatization at C-2 and C-5 Positions
For this compound, the C-5 position is occupied by a sterically bulky and chemically robust tert-butyl group, making further substitution at this position synthetically challenging. nih.gov Therefore, derivatization primarily focuses on the carboxylic acid group at the C-2 position.
The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations. Standard reactions include:
Esterification: Reaction with alcohols under acidic conditions to form esters.
Amide Formation: Reaction with amines, often using coupling agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce amides. nih.govopenmedicinalchemistryjournal.com
Conversion to Acid Halides: Treatment with reagents like thionyl chloride to form highly reactive acyl chlorides, which are precursors to esters, amides, and other derivatives.
Furthermore, the carboxylic acid can be converted into an acid hydrazide by reaction with hydrazine hydrate. nih.govutar.edu.my This hydrazide is a key intermediate for synthesizing other 2,5-disubstituted 1,3,4-oxadiazoles by reacting it with various carboxylic acids or their equivalents in the presence of a dehydrating agent like POCl₃. utar.edu.mymdpi.com A one-pot strategy has also been developed where a carboxylic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole, which can then be functionalized at the C-5 position in situ via copper-catalyzed arylation. nih.govorganic-chemistry.org
| Starting Material | Reagent(s) | Product Type |
| Carboxylic Acid | Alcohol, H⁺ | Ester |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
| Carboxylic Acid | Hydrazine Hydrate | Acid Hydrazide |
| Acid Hydrazide | Carboxylic Acid, POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazole |
Schiff bases (or azomethines) are compounds containing a carbon-nitrogen double bond. The synthesis of Schiff base derivatives from this compound is not direct and requires preliminary modification of the carboxylic acid group. A common synthetic route involves converting the C-2 carboxylic acid into a group amenable to condensation, such as an aldehyde or an amine.
For instance, a 1,3,4-oxadiazole derivative containing a reactive methyl or chloromethyl group at the C-2 position can be used to alkylate a hydroxybenzaldehyde. atmiyauni.ac.in The resulting oxadiazole-aldehyde intermediate can then readily undergo a condensation reaction with various primary aromatic or aliphatic amines to yield the corresponding Schiff base derivatives. atmiyauni.ac.inimpactfactor.orgjmchemsci.com The final step is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol or DMF. atmiyauni.ac.inimpactfactor.org
Acylation of Amino-Substituted Oxadiazoles
The amino group of 5-substituted-2-amino-1,3,4-oxadiazoles serves as a versatile handle for further molecular elaboration through acylation reactions. The precursor, 2-amino-5-tert-butyl-1,3,4-oxadiazole, can be synthesized from this compound via standard transformations, such as conversion to the corresponding acyl hydrazide followed by a rearrangement, or by cyclization of a thiosemicarbazide precursor. researchgate.netluxembourg-bio.com Once formed, the 2-amino-oxadiazole can be readily acylated to produce N-acyl derivatives, amides, and ureas.
Commonly, acylation is achieved by reacting the 2-amino-1,3,4-oxadiazole with various acid chlorides in the presence of a base like triethylamine. nih.govekb.eg This method has been used to introduce a range of acyl groups, including those with substantial steric bulk like the 4-tert-butylbenzoyl group. nih.govekb.eg For instance, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine has been successfully acylated with methyl-4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, and 4-tert-butylbenzoyl chloride. nih.gov
Beyond simple acid chlorides, the amino group can react with isocyanates to form urea derivatives. ekb.eg Coupling with N-protected amino acids is also a viable strategy, expanding the structural diversity to include peptide-like moieties. nih.gov These reactions typically proceed under standard peptide coupling conditions. The resulting acylated products often serve as intermediates for further cyclization or modification. nih.gov
Table 1: Examples of Acylation Reactions of 2-Amino-1,3,4-oxadiazoles
| Starting Amino-Oxadiazole | Acylating Agent | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 4-tert-butylbenzoyl chloride | Triethylamine | N-[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide | nih.gov |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | Triethylamine | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]acetamide | ekb.eg |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Phenyl isocyanate | Reflux | 1-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea | ekb.eg |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-Boc-phenylalanine | DMAP, DCC | tert-butyl-[1-({[5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl]amino}carbonyl)-2-phenylethyl]carbamate | nih.gov |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a primary strategy for introducing diverse substituents onto the heterocyclic core. This compound is an ideal starting point for creating derivatives where the 5-position is occupied by a tert-butyl group and the 2-position is varied with different alkyl, aryl, or heteroaryl moieties.
A prevalent method involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of a carboxylic acid with a hydrazide. For example, this compound can be reacted with various aryl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2-aryl-5-tert-butyl-1,3,4-oxadiazoles. nih.govresearchgate.net This approach has been demonstrated in the synthesis of sterically hindered phenols, where 3,5-di-tert-butyl-4-hydroxybenzoic acid was successfully reacted with a range of aryl hydrazides. nih.gov A similar strategy starting from 4-tert-butylbenzhydrazide and reacting it with another aroyl chloride, followed by cyclization with POCl₃, yielded 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole, confirming the utility of tert-butyl substituted precursors. nih.gov
One-pot synthesis-functionalization strategies offer a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. One such method involves the reaction of a carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), and an aryl or heteroaryl iodide. nih.govacs.org This palladium-catalyzed process allows for the direct introduction of an aryl or heteroaryl substituent, providing access to compounds like 2-(4-(tert-Butyl)phenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole. nih.govacs.org
While direct C-alkylation of the oxadiazole ring is less common, alkyl groups can be introduced via S-alkylation of the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. japsonline.com These thiol precursors can be synthesized from the acid hydrazide (derivable from the carboxylic acid) by reaction with carbon disulfide in a basic medium. jchemrev.com The resulting thiol can then be alkylated with various alkyl halides. ijcr.inforesearchgate.net
Table 2: Synthetic Strategies for Introducing Substituents on the 1,3,4-Oxadiazole Ring
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Cyclodehydration | Carboxylic Acid (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) + Aryl Hydrazide | POCl₃ | 2-Aryl-5-(di-tert-butylphenyl)-1,3,4-oxadiazole | nih.gov |
| One-Pot Synthesis-Arylation | Carboxylic Acid + Aryl Iodide | N-isocyaniminotriphenylphosphorane (NIITP), Pd catalyst | 2,5-Diaryl-1,3,4-oxadiazole | nih.govacs.org |
| Sequential Acylation and Cyclization | 4-tert-butylbenzhydrazide + Aroyl chloride | Pyridine (B92270), then POCl₃ | 2-Aryl-5-(tert-butylphenyl)-1,3,4-oxadiazole | nih.gov |
| S-Alkylation | 5-substituted-1,3,4-oxadiazole-2-thiol + Alkyl Halide | Base | 2-(Alkylthio)-5-substituted-1,3,4-oxadiazole | ijcr.inforesearchgate.net |
Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms.
While specific experimental ¹H NMR data for 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid is not widely documented in available literature, the expected spectrum can be predicted based on its structure. The molecule possesses two distinct types of protons: those of the tert-butyl group and the acidic proton of the carboxylic acid group.
The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence would result in a single, sharp signal (a singlet) in the ¹H NMR spectrum. Typically, the chemical shift for a tert-butyl group attached to a heterocyclic ring appears in the upfield region, approximately around δ 1.3-1.5 ppm. mdpi.com The second signal would arise from the carboxylic acid proton (-COOH). This proton is acidic and typically appears as a broad singlet in the downfield region of the spectrum, often above δ 10 ppm, though its exact position can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~ 1.4 | Singlet | 9H |
Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated.
The tert-butyl group would produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The 1,3,4-oxadiazole (B1194373) ring contains two unique carbon atoms (C2 and C5), which are expected to resonate at different chemical shifts due to their distinct chemical environments—one being attached to the carboxylic acid and the other to the tert-butyl group. semanticscholar.org The final signal corresponds to the carbonyl carbon of the carboxylic acid group, which characteristically appears far downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~ 30 |
| -C (CH₃)₃ | ~ 35 |
| Oxadiazole C2/C5 | ~ 160-170 |
| Oxadiazole C5/C2 | ~ 170-180 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₇H₁₀N₂O₃, corresponding to a monoisotopic mass of approximately 170.0691 Da. uni.lu HRMS analysis would seek to find ions corresponding to this mass, typically as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₁N₂O₃⁺ | 171.0764 |
| [M+Na]⁺ | C₇H₁₀N₂O₃Na⁺ | 193.0584 |
| [M-H]⁻ | C₇H₉N₂O₃⁻ | 169.0619 |
Data predicted based on the compound's molecular formula. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. For the analysis of this compound, LC-MS serves as an effective tool for assessing sample purity. semanticscholar.orgresearchgate.net The compound would first pass through an LC column, separating it from any impurities or byproducts from its synthesis. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for the compound as it elutes. A pure sample would ideally show a single chromatographic peak with a corresponding mass spectrum indicating the correct molecular weight. This technique is widely used in the analysis of various 1,3,4-oxadiazole derivatives. semanticscholar.orgnih.gov
In metabolic studies, understanding how a compound breaks down is crucial. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help identify metabolites. For this compound, fragmentation would likely involve characteristic losses from both the carboxylic acid group and the oxadiazole ring.
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). youtube.com The fragmentation of the 1,3,4-oxadiazole ring is more complex but can involve cleavage of the N-N bond and loss of small molecules like isocyanic acid (HNCO), which has been observed in the fragmentation of other 1,3,4-oxadiazole structures. researchgate.net The fragmentation of the tert-butyl group, such as the loss of a methyl radical (M-15), is also a possible pathway. The precise fragmentation pattern would be determined experimentally to aid in the structural elucidation of potential metabolites.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. Each functional group has a characteristic absorption range, allowing for a detailed structural assignment.
The key functional groups in this compound and their expected FT-IR absorption bands are:
Carboxylic Acid (-COOH): This group gives rise to two very distinct absorption bands. A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. Additionally, a sharp and intense band corresponding to the carbonyl (C=O) stretching vibration typically appears between 1725-1700 cm⁻¹. The FT-IR spectra of related carboxylic acid-containing heterocyclic compounds show characteristic O-H and C=O absorption bands in these regions rdd.edu.iq.
1,3,4-Oxadiazole Ring: The heterocyclic ring exhibits several characteristic vibrations. The C=N stretching vibration is typically observed in the 1650-1530 cm⁻¹ range asianpubs.orgnih.gov. The C-O-C (ether-like) stretching within the ring usually produces strong bands in the 1280-1000 cm⁻¹ region rdd.edu.iqasianpubs.org.
Tert-Butyl Group (-C(CH₃)₃): This aliphatic group is identifiable by its C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected to appear in the 2970-2950 cm⁻¹ and 2870 cm⁻¹ regions, respectively. Characteristic C-H bending vibrations (scissoring and rocking) for the methyl groups typically occur around 1470-1365 cm⁻¹ nih.gov.
The expected vibrational frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 (broad) |
| Tert-Butyl (C-H) | Stretching | 2970 - 2870 |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |
| Oxadiazole Ring (C=N) | Stretching | 1650 - 1530 |
| Tert-Butyl (C-H) | Bending | 1470 - 1365 |
| Oxadiazole Ring (C-O-C) | Asymmetric Stretching | 1280 - 1000 |
This table presents expected wavenumber ranges based on characteristic functional group absorptions in related molecules.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. This provides information about the conjugated systems and chromophores present.
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to study its electronic transitions. The 1,3,4-oxadiazole ring is a heterocyclic system containing π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms, which acts as a chromophore nih.govresearchgate.net.
The absorption of UV radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, two main types of electronic transitions are expected:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems. The 1,3,4-oxadiazole ring provides the necessary π-system for these transitions.
n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
While specific experimental data for this compound is not detailed in the provided sources, related 1,3,4-oxadiazole derivatives are known to absorb in the UV region researchgate.netnih.gov. The position of the maximum absorbance (λmax) is influenced by the solvent and the nature of the substituents on the oxadiazole ring.
| Type of Transition | Orbitals Involved | Expected Absorption Region |
| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (UV) |
| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (UV) |
This table outlines the expected electronic transitions for the 1,3,4-oxadiazole chromophore.
X-ray Diffraction for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The exact spatial orientation of the tert-butyl group relative to the oxadiazole ring and the conformation of the carboxylic acid group.
Crystal Packing: How individual molecules are arranged in the unit cell.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, particularly the strong hydrogen bonding expected between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the crystal system and space group.
While specific crystallographic data for this compound are not available in the consulted literature, studies on other 1,3,4-oxadiazole derivatives demonstrate the utility of this technique. For example, the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione was determined to be monoclinic with the space group P2(1)/n, and its crystal packing was stabilized by intermolecular hydrogen bonds researchgate.net. Similarly, powder X-ray diffraction has been used to confirm the crystalline nature of other novel oxadiazole derivatives researchgate.net. An analysis of this compound would provide similarly detailed and valuable structural information.
Computational and Theoretical Investigations of 5 Tert Butyl 1,3,4 Oxadiazole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a theoretical lens to examine structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties such as optimized geometry, total energy, and the distribution of electron density. For 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid, a DFT analysis would typically be performed using a specific functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Such a study would yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement in the gaseous phase. The electronic properties derivable from this analysis, including dipole moment and molecular electrostatic potential (MEP), would reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. However, at present, there are no published studies containing the results of DFT calculations for this compound.
Molecular Orbital Characterization
The characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, a molecular orbital analysis would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution. This would provide insights into the regions of the molecule involved in chemical reactions and electronic excitations. Unfortunately, specific HOMO and LUMO energy values and visualizations for this compound are not available in the current body of scientific literature.
Analysis of Aromaticity and its Implications on Chemical Behavior
The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle, and its degree of aromaticity influences its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for instance, measure the magnetic shielding at the center of the ring to gauge the extent of cyclic electron delocalization.
An analysis of the aromaticity of the 1,3,4-oxadiazole ring in this compound would elucidate the electronic effects of the tert-butyl and carboxylic acid substituents on the ring's aromatic character. This, in turn, would help in predicting its behavior in chemical reactions, as aromatic compounds typically undergo substitution rather than addition reactions. Despite the general interest in the aromaticity of oxadiazoles, specific HOMA or NICS values for this compound have not been reported.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of molecules, providing insights that complement the static picture from quantum chemical calculations.
Conformational Analysis of the Carboxylic Acid and Tert-butyl Substituents
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations. For this compound, this would involve exploring the rotational freedom around the single bonds connecting the tert-butyl and carboxylic acid groups to the oxadiazole ring. The bulky tert-butyl group and the polar carboxylic acid group can adopt various spatial arrangements, each with a different associated energy.
By systematically rotating these groups and calculating the potential energy at each step, a potential energy surface can be generated. This would reveal the most stable conformers and the energy barriers between them. Such information is vital for predicting how the molecule might interact with biological targets or other molecules. Regrettably, no conformational analysis studies for this compound have been published.
Studies on Planar Configurations
These studies would involve optimizing the molecular geometry and analyzing the dihedral angles between the substituents and the oxadiazole ring. Deviations from planarity can have significant effects on the molecule's electronic properties and its ability to participate in stacking interactions. As with the other computational aspects, there is a lack of specific research on the planar configurations of this compound.
General Principles of Intermolecular Interactions and π-π Stacking
The primary types of intermolecular interactions include van der Waals forces (comprising dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions), hydrogen bonds, and electrostatic interactions. In the context of this compound, the presence of the heteroaromatic oxadiazole ring, with its nitrogen and oxygen atoms, introduces polarity and the potential for specific dipole-dipole interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will significantly influence the molecular packing in the solid state.
A particularly important noncovalent interaction for planar, cyclic molecules containing π-electron systems is π-π stacking. libretexts.org This interaction arises from the attractive forces between the electron clouds of aromatic rings. While often visualized as a simple face-to-face stacking, the reality is more complex. The electron distribution in many aromatic systems, including benzene (B151609), results in a quadrupole moment where the face of the ring is electron-rich (negative) and the edges are electron-poor (positive). This can lead to electrostatically disfavored face-to-face stacking. libretexts.org Consequently, displaced stacking or T-shaped (edge-to-face) arrangements are often energetically more favorable. In these geometries, the electron-poor edge of one ring interacts favorably with the electron-rich face of another.
The nature of π-π interactions is a combination of several forces, including electrostatic and dispersion forces. nih.govacs.org Dispersion forces are a significant contributor to the attractive nature of π-π stacking. nih.govacs.org The planar geometry of aromatic systems facilitates these interactions. nih.gov The strength and geometry of π-π stacking can be influenced by the substituents on the aromatic ring. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the ring, thereby affecting the electrostatic component of the interaction.
For heterocyclic systems like the 1,3,4-oxadiazole ring in this compound, the presence of heteroatoms further complicates the nature of π-π stacking. The nitrogen and oxygen atoms in the oxadiazole ring are more electronegative than carbon, leading to a non-uniform distribution of electron density. This can create specific favorable stacking arrangements. Computational studies on 1,3,4-oxadiazole derivatives have demonstrated the involvement of the oxadiazole core in stacking-like intermolecular interactions. nih.gov These interactions can occur between two oxadiazole rings or between an oxadiazole ring and another aromatic system, such as a pyridine (B92270) ring. nih.gov
The strength of these interactions can be quantified through computational methods like Density Functional Theory (DFT). nih.govacs.org Such calculations can determine the interaction energies and optimal geometries for π-π stacking. For instance, the interaction energy for a parallel-displaced geometry between two aromatic heterocycles can be significantly more favorable than that of a simple benzene dimer. acs.org
Below is a table summarizing the general characteristics of intermolecular interactions relevant to aromatic and heteroaromatic compounds.
| Interaction Type | Description | Typical Energy Range (kcal/mol) | Geometric Preference |
| Dispersion Forces | Temporary fluctuations in electron density create temporary dipoles that induce dipoles in neighboring molecules. Present in all molecules. | 0.5 - 2.0 | Non-directional |
| Dipole-Dipole | Attractive or repulsive forces between molecules with permanent dipoles. | 1.0 - 5.0 | Dependent on dipole orientation |
| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (O, N, F) and another nearby electronegative atom. | 3.0 - 10.0 | Highly directional |
| π-π Stacking | Noncovalent interaction between aromatic rings. Can be face-to-face, parallel-displaced, or T-shaped. | 1.0 - 5.0 | Parallel-displaced or T-shaped often favored |
The interplay of these various intermolecular forces, including the potential for π-π stacking involving the oxadiazole ring and hydrogen bonding from the carboxylic acid group, will dictate the supramolecular assembly of this compound in the condensed phase. Computational investigations are invaluable for elucidating the specific nature and relative strengths of these interactions.
Advanced Research Applications and Structural Insights of 5 Tert Butyl 1,3,4 Oxadiazole 2 Carboxylic Acid Derivatives
Role as a Privileged Scaffold in the Design of Novel Chemical Entities
The 1,3,4-oxadiazole (B1194373) ring, particularly when substituted, serves as a privileged scaffold in medicinal chemistry and drug design. researchgate.netmdpi.com This five-membered heterocycle is a key structural component in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net Its value stems from its metabolic stability, its ability to participate in hydrogen bonding, and its rigid, planar structure which can appropriately orient substituents to interact with biological targets. researchgate.netmdpi.com The incorporation of a bulky tert-butyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which are critical parameters in modulating pharmacokinetic and pharmacodynamic properties.
Chemical Versatility in Molecular Scaffold Development
The 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid framework demonstrates significant chemical versatility, making it an attractive starting point for the synthesis of diverse molecular entities. The carboxylic acid group at the 2-position is a key functional handle that allows for a variety of chemical transformations. It can be readily converted into esters, amides, or other functional groups, enabling the attachment of various side chains and the construction of extensive compound libraries. nih.gov
One of the most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. researchgate.net The synthesis can also proceed through the oxidative cyclization of N-acylhydrazones. mdpi.com Modern synthetic strategies, including one-pot reactions, allow for the streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. nih.govacs.org For instance, a carboxylic acid can react with N-isocyaniminotriphenylphosphorane (NIITP) and an aryl iodide in a one-pot sequence to yield functionalized oxadiazoles, showcasing the scaffold's adaptability to late-stage functionalization. nih.gov This versatility allows chemists to systematically modify the structure and explore structure-activity relationships (SAR) for various biological targets. mdpi.com
The research detailed in the following table illustrates the synthetic accessibility and versatility of the 1,3,4-oxadiazole scaffold starting from carboxylic acids.
| Starting Material Class | Reagents/Conditions | Product | Significance |
| Carboxylic Acids & Acid Hydrazides | Dehydrating agents (e.g., POCl₃, PPA) | 2,5-Disubstituted 1,3,4-Oxadiazoles | Classic and widely used method for scaffold synthesis. researchgate.net |
| Carboxylic Acids & N-isocyaniminotriphenylphosphorane (NIITP) & Aryl Iodides | Copper-catalyzed arylation | 2,5-Disubstituted 1,3,4-Oxadiazoles | A one-pot strategy enabling rapid diversification and late-stage functionalization. nih.govacs.org |
| Acid Hydrazides & Carbon Disulfide | Base-catalyzed cyclization | 5-Substituted-1,3,4-oxadiazole-2-thiols | Provides a route to sulfur-functionalized oxadiazoles, which are also biologically active. mdpi.com |
| N-acylhydrazones | Oxidizing agents (e.g., Br₂, KMnO₄) | 2,5-Disubstituted 1,3,4-Oxadiazoles | An alternative oxidative cyclization pathway. mdpi.com |
Bioisosteric Potential as a Carbonyl Mimic
In medicinal chemistry, the 1,3,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester functional groups. mdpi.commdpi.comnih.gov Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties—such as metabolic stability, polarity, and hydrogen bonding capacity—while retaining its desired biological activity. The substitution of a labile ester or amide linkage with the robust 1,3,4-oxadiazole heterocycle can significantly enhance a drug candidate's pharmacokinetic profile. nih.govrsc.org
The key advantages of using the 1,3,4-oxadiazole ring as a carbonyl mimic include:
Enhanced Metabolic Stability : The aromatic heterocycle is resistant to hydrolytic cleavage by common metabolic enzymes like esterases and amidases, which can lead to improved in vivo half-life. rsc.org
Favorable Geometry : The ring acts as a rigid, flat aromatic linker that helps to maintain the optimal spatial orientation of functional groups for receptor binding. mdpi.com
Hydrogen Bonding Capability : The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the carbonyl oxygen in amides and esters. mdpi.comnih.gov
Improved Physicochemical Properties : Replacing a carbonyl group with a 1,3,4-oxadiazole can lead to higher polarity and reduced interaction with off-target proteins like hERG channels. rsc.org
Applications in Materials Science
Derivatives of this compound have found significant applications in materials science, primarily due to the electronic properties of the 1,3,4-oxadiazole core. This heterocycle is electron-deficient, which imparts valuable characteristics for use in organic electronic devices. Compounds containing the 1,3,4-oxadiazole moiety often exhibit high thermal stability, strong fluorescence, and high electron affinity, making them excellent candidates for various optoelectronic applications. researchgate.netnih.gov
Development of Luminescent Materials
The 1,3,4-oxadiazole scaffold is a key component in the design of organic luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net 2,5-Diaryl-1,3,4-oxadiazoles, in particular, are known for their strong luminescence, often in the blue region of the spectrum, and high photoluminescence quantum yields. nih.govresearchgate.netbeilstein-journals.org The substitution of the core with different aryl groups allows for the tuning of the emission color and efficiency. beilstein-journals.org
The introduction of a tert-butyl group on a phenyl ring attached to the oxadiazole core, as in 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559), is a common strategy in materials design. While this specific substitution can sometimes lead to poor solubility and inferior film quality, other structural modifications can overcome these issues. rsc.org The rigid and planar structure of the oxadiazole ring, combined with extended π-conjugation from aryl substituents, facilitates efficient light emission. Research has shown that replacing a central ring in some oligomers with a 1,3,4-oxadiazole can lead to a substantial increase in fluorescence quantum yield and a hypsochromic (blue) shift of the emission band. beilstein-journals.org
Electron-Transport Materials
Numerous studies have focused on synthesizing small molecules and polymers containing the 1,3,4-oxadiazole moiety for this purpose. researchgate.net A well-known example is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which has been widely studied as an ETM. Hybrids incorporating the 1,3,4-oxadiazole core with other heterocycles like pyridine (B92270) and pyrimidine (B1678525) have also been developed as new ETMs. rsc.org These materials are designed to have deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and blocks holes from reaching the cathode. rsc.org The use of these materials in bilayer OLEDs has been shown to be considerably more efficient than in single-layer devices. rsc.org
The following table summarizes the performance of select 1,3,4-oxadiazole derivatives as electron-transport materials in organic solar cells and OLEDs.
| Compound | Device Application | Key Finding |
| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | Organic Solar Cell | Used as an electron transport layer, the device achieved a power conversion efficiency of 0.136%. researchgate.net |
| 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6) | Light-Emitting Diode (LED) | As an electron-conducting layer, it increased the external quantum efficiency to 0.14% from 0.007% in a single-layer device. rsc.org |
| Carbazole-Oxadiazole Hybrids (3CNCzOXD, 4CNCzOXD) | Light-Emitting Diode (OLED) | Exhibited 3-5 orders of magnitude higher electron current than the commercial ETM TPBI and achieved a maximum external quantum efficiency over 20%. rsc.org |
Polymer Chemistry Applications
The desirable electronic and thermal properties of the 1,3,4-oxadiazole ring have also been leveraged in polymer chemistry. By incorporating this heterocycle into a polymer backbone, materials with enhanced thermal stability and specific electronic functions can be created. Aromatic polyimides, for example, are known for their excellent properties, and incorporating functional moieties like 1,3,4-oxadiazole can further expand their applications. echemcom.com
One synthetic approach involves preparing a polymer with reactive sites, such as poly(maleimide-co-methyl acrylate), and then chemically modifying it. The polymer can be treated with hydrazine (B178648) to create poly acid hydrazide functionalities along the chain. These hydrazide groups can then be reacted with various carboxylic acids in the presence of a cyclizing agent like phosphoryl chloride to form 1,3,4-oxadiazole rings as side chains on the polymer backbone. echemcom.com This post-polymerization modification strategy allows for the synthesis of a variety of functional polymers with tailored properties, combining the processability of the polymer with the electronic and thermal benefits of the 1,3,4-oxadiazole moiety. echemcom.com
Insights into Metabolic Transformation Pathways of Related Compounds
The metabolic fate of compounds containing the 1,3,4-oxadiazole ring is a critical area of investigation in drug development, as the stability of this heterocycle can significantly influence a compound's pharmacokinetic profile. While perceived as metabolically robust, the 1,3,4-oxadiazole ring is susceptible to biotransformation through several enzymatic pathways. Research into related structures provides valuable insights into the potential metabolic transformations of this compound.
Elucidation of Enzymatic Hydroxylation Mechanisms
Enzymatic processes can lead to the cleavage of the 1,3,4-oxadiazole ring. Two distinct mechanisms have been elucidated: an oxidative pathway mediated by cytochrome P450 (CYP) enzymes and a direct hydrolytic pathway.
A notable example of CYP-mediated metabolism is the ring opening of setileuton, a 5-lipoxygenase inhibitor. nih.gov In this process, the 1,3,4-oxadiazole moiety undergoes a two-step metabolic ring opening. Studies using stable labeled molecular oxygen (¹⁸O₂) and water (H₂¹⁸O) confirmed that the oxygen atom incorporated into the metabolite originates from molecular oxygen, not water, which is characteristic of an oxidative P450-mediated reaction. nih.gov The specific isoform CYP1A2 was identified as the major contributor to this transformation in rats. nih.gov
In contrast, a direct, non-oxidative hydrolytic mechanism has been observed for certain oxadiazole-based inhibitors of histone deacetylase 6 (HDAC6). nih.govindexcopernicus.com Crystallographic and computational studies revealed that the oxadiazole ring chelates with the zinc atom in the enzyme's active site. nih.govindexcopernicus.com This interaction facilitates the nucleophilic attack of a water molecule on a carbon of the C=N group, forming an unstable tetrahedral intermediate. This intermediate subsequently undergoes ring opening via cleavage of a C–O bond to produce an acylhydrazide. nih.govindexcopernicus.com This hydrolytic cleavage transforms the parent oxadiazole into a product with a distinct inhibition profile. nih.govindexcopernicus.com
| Enzyme Class | Mechanism | Key Steps | Origin of Incorporated Oxygen | Ref |
| Cytochrome P450 | Oxidative Cleavage | 1. P450-mediated oxidation of the oxadiazole ring. 2. Two-step ring opening. | Molecular Oxygen (O₂) | nih.gov |
| Metallohydrolase (HDAC6) | Hydrolytic Cleavage | 1. Chelation of oxadiazole ring to active site metal (Zn²⁺). 2. Nucleophilic attack by water molecule. 3. Formation of tetrahedral intermediate. 4. Ring opening via C-O bond cleavage. | Water (H₂O) | nih.govindexcopernicus.com |
Characterization of Carboxylic Acid Metabolite Formation
The opening of the oxadiazole ring can lead to the formation of various metabolites, including carboxylic acids. In the metabolism of a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole (B8745197) ring, a major metabolite observed across species was a carboxylic acid. nih.gov The proposed mechanism for its formation involved reductive N-O bond cleavage of the oxadiazole ring followed by hydrolysis. nih.gov Although this example involves a different oxadiazole isomer, it highlights a general metabolic pathway where ring cleavage ultimately yields a carboxylic acid functionality. The stability of the 1,3,4-oxadiazole ring is often leveraged in drug design, where it can serve as a bioisostere of esters and amides to prevent hydrolysis by common esterases and amidases, thereby improving metabolic stability. mdpi.comnih.gov However, the specific enzymatic pathways described above demonstrate that the ring is not entirely inert and can be a site of metabolic transformation.
Identification of Species-Specific Metabolic Reactions
The metabolic transformation of oxadiazole-containing compounds can vary between species, a critical consideration in preclinical drug development. For the 5-lipoxygenase inhibitor setileuton, the cytochrome P450-mediated ring-opening metabolite was identified in liver microsome incubations from rats, dogs, and humans, suggesting a common pathway. nih.gov However, the specific P450 isoforms responsible for the metabolism can differ, potentially leading to species-specific differences in the rate and extent of metabolite formation. For instance, CYP1A2 was the primary isoform in rats for the metabolism of setileuton. nih.gov Similarly, studies on a 1,2,4-oxadiazole-containing compound showed that while the major ring-opened metabolites were observed in vitro and in vivo across humans, rats, and dogs, minor metabolites found in rat bile were not as prominent in other species. nih.gov These findings underscore the importance of evaluating metabolic pathways in multiple species to accurately predict human metabolism and potential drug-drug interactions.
General Utility in Synthetic Organic Chemistry
Carboxylic acids are foundational starting materials in organic synthesis, and this compound is no exception. Its structure, featuring a reactive carboxylic acid group appended to a stable heterocyclic core, makes it a valuable precursor for creating more complex molecules and building libraries of compounds for biological screening.
Precursor for Diverse Organic Transformations
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its favorable metabolic profile and ability to participate in hydrogen bonding. nih.govnih.gov Carboxylic acids are among the most common starting materials for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govmdpi.com The general synthetic route involves the reaction of a carboxylic acid derivative (such as an acid chloride or ester) with an acid hydrazide, followed by a cyclodehydration step. indexcopernicus.comnih.gov Reagents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid are frequently used to effect this ring closure. indexcopernicus.comnih.govmdpi.com
Therefore, this compound can be activated (e.g., converted to its corresponding acyl chloride) and reacted with a variety of hydrazides to generate a diverse set of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles.
More advanced one-pot procedures have been developed that utilize a carboxylic acid directly. For example, a one-pot synthesis-arylation strategy allows for the streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), and an aryl iodide. nih.govacs.org This method first forms the monosubstituted oxadiazole, which is then arylated in the same reaction vessel, demonstrating the utility of the carboxylic acid as the entry point for complex molecular construction. nih.govacs.org
| Transformation | Reagents | Product Type | Ref |
| Cyclodehydration | Acid Hydrazide, POCl₃ (or similar dehydrating agent) | Unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles | nih.govmdpi.com |
| One-Pot Synthesis-Arylation | NIITP, Aryl Iodide, Copper Catalyst | 2,5-Diaryl-1,3,4-oxadiazoles | nih.govacs.org |
| Amide Coupling | Amine, Coupling Agents (e.g., HATU) | N-substituted amides of the oxadiazole carboxylic acid | openmedicinalchemistryjournal.com |
Construction of Compound Libraries
The 1,3,4-oxadiazole nucleus is present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comscholarsresearchlibrary.com This broad pharmacological potential makes it an attractive scaffold for the construction of compound libraries in drug discovery programs.
Starting from this compound, large libraries of derivatives can be rapidly assembled. By employing the synthetic transformations mentioned previously (e.g., amide coupling, further heterocycle formation), the carboxylic acid handle can be reacted with diverse sets of building blocks (amines, hydrazides, etc.). This approach allows for systematic structural modifications around the core heterocycle. For instance, a library of novel 1,3,4-oxadiazoles was synthesized from Biphenyl 4-carboxylic acid and screened for antimicrobial activity. scholarsresearchlibrary.com Similarly, the development of a one-pot synthesis and functionalization protocol for 1,3,4-oxadiazoles was specifically designed to enhance the diversity of products generated by varying both the initial carboxylic acid and a subsequent coupling partner. nih.gov This strategy is ideally suited for generating libraries of compounds for high-throughput screening to identify new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-tert-butyl-1,3,4-oxadiazole-2-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide precursor with a carbonylating agent (e.g., triphosgene) under anhydrous conditions. For example, hydrazides derived from tert-butyl-substituted carboxylic acids can be cyclized at 80–100°C in tetrahydrofuran (THF) with catalytic pyridine . Purity optimization includes recrystallization from ethanol/water mixtures (as seen in analogous tert-butyl-carboxylic acid derivatives, where melting points like 150–151°C indicate purity ). HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) is recommended for purity assessment, with retention time calibration against known standards.
Q. How should researchers characterize this compound spectroscopically, and what key peaks are diagnostic?
- Methodological Answer :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.5 ppm and the oxadiazole ring proton (if present) as a singlet near δ 8.5–9.0 ppm.
- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the oxadiazole carbons resonate at δ 155–160 ppm.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C of oxadiazole).
- MS : Molecular ion [M-H]⁻ at m/z 213 (calculated for C₇H₁₀N₂O₃). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What stability considerations are critical for handling this compound during experiments?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitored via HPLC. Avoid prolonged exposure to light, as oxadiazoles may undergo photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example:
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Simulate binding affinities to target enzymes (e.g., cyclooxygenase-2) via molecular docking (AutoDock Vina).
- Validate predictions with synthetic analogs and bioassays, correlating logP values (from ChemAxon) with cellular permeability .
Q. How should researchers resolve contradictions in spectral data for novel derivatives?
- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Assess peak coalescence at elevated temperatures to detect dynamic processes.
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the tert-butyl group and oxadiazole ring.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., as applied to tert-butyl-benzoxazole derivatives ).
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use Suzuki-Miyaura coupling to functionalize the oxadiazole ring. Key parameters:
- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C.
- Substrate Scope : Screen boronic acids with electron-withdrawing/donating groups.
- Kinetic Monitoring : Track reaction progress via LC-MS every 30 minutes.
- Table : Example optimization results:
| Boronic Acid | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-CF₃-C₆H₄B(OH)₂ | 72 | 6 |
| 4-MeO-C₆H₄B(OH)₂ | 58 | 8 |
Data Contradiction Analysis
- Example Issue : Discrepancy between theoretical (DFT) and experimental pKa values.
- Resolution : Re-evaluate solvent effects (e.g., use COSMO-RS solvation model) and validate with potentiometric titration in DMSO/water .
Authoritative Resources
- Structural Data : Refer to Acta Crystallographica for crystallographic standards .
- Analytical Protocols : Follow USP guidelines for related heterocyclic carboxylic acids .
- Synthetic Methods : Cross-reference CAS Common Chemistry for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
